[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:
Future Directions
The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.
Biochemical Analysis
Biochemical Properties
It has been found that some derivatives of [1,2,4]Triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cellular Effects
In terms of cellular effects, some [1,2,4]Triazolo[4,3-a]pyrazine derivatives have shown satisfactory activity against cancer cell lines such as A549, MCF-7, and Hela . For instance, compound 17l, a derivative of [1,2,4]Triazolo[4,3-a]pyrazine, exhibited excellent antiproliferative activities against these cancer cell lines .
Molecular Mechanism
Some derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases . For example, compound 17l inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, isocyanates, and various acids and bases . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazines can yield amidrazone derivatives, which can further cyclize to form triazoles .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazole-fused pyrazines: These compounds have a similar triazole ring fused to a pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZPGQGALUACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681016 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-97-6 |
Source
|
Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.